molecular formula C7H7NO4 B1667156 3-Maleimidopropionic acid CAS No. 7423-55-4

3-Maleimidopropionic acid

Cat. No.: B1667156
CAS No.: 7423-55-4
M. Wt: 169.13 g/mol
InChI Key: IUTPJBLLJJNPAJ-UHFFFAOYSA-N
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Description

3-Maleimidopropionic acid is an organic compound with the molecular formula C7H7NO4. It contains a maleimide group and a terminal carboxylic acid. This compound is known for its reactivity with thiol groups, making it a valuable reagent in various chemical and biological applications .

Mechanism of Action

Target of Action

3-Maleimidopropionic acid (3MP) is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

3MP contains a maleimide group and a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecules .

Biochemical Pathways

3MP, as a component of PROTACs, exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This process involves the tagging of the target protein with ubiquitin molecules, which signals the proteasome to degrade the tagged protein .

Pharmacokinetics

It is known to be a component of the stabilizing solution for ec145, a folate-targeted vinca alkaloid conjugate, used in rodent pharmacokinetic studies .

Result of Action

The primary result of 3MP’s action is the degradation of target proteins when it is used in the synthesis of PROTACs . Additionally, 3MP has been shown to inhibit the production of reactive oxygen species, which are produced by cancer cells as a result of chemotherapy . It also has potent inhibitory activity against bacterial organisms such as methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium perfringens, and antiviral properties against HIV infection .

Action Environment

The action of 3MP is influenced by environmental factors such as temperature and pH. For instance, it is recommended to be stored at 2-8°C . Moreover, the solubility of 3MP can be affected by the solvent used, which can impact its bioavailability and efficacy .

Preparation Methods

3-Maleimidopropionic acid can be synthesized through the reaction of maleic anhydride with β-alanine in acetic acid. The mixture is stirred at room temperature, followed by heating to 115°C overnight . This method yields a white to pale yellow solid, which is the desired product.

Chemical Reactions Analysis

3-Maleimidopropionic acid undergoes several types of chemical reactions:

Comparison with Similar Compounds

3-Maleimidopropionic acid is unique due to its dual functional groups, which enable it to react with both thiol and amine groups. Similar compounds include:

Properties

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c9-5-1-2-6(10)8(5)4-3-7(11)12/h1-2H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTPJBLLJJNPAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341526
Record name 3-Maleimidopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7423-55-4
Record name 3-Maleimidopropionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7423-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Maleimidopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of maleic anhydride (33.6 g, 377 mmol) and β-alanine (36.96 g, 377 mmol) in 400 mL of acetic acid was added 52 mL toluene, the mixture was an opaque suspension. Heating to 140° C. provided a clear solution, which was refluxed for 5 hours. To the solution was added 50 mL toluene and reflux was continued. In the next 4 hours 31 mL acetic acid/water mixture was separated by distillation using a Dean-Stark apparatus. The reaction mixture was cooled to 90° C. and solvent was removed via distillation with water aspiration. The residue viscous oil was taken up in 200 mL acetone and concentrated. The crude product was purified through a flash chromatography on silica gel with a gradient eluent of 5-12% methanol in dichloromethane to afford 35 g of 1 as white solid. 1H NMR (CDCl3) δ 6.70 (s, 2H), 3.81 (t, 7.2 Hz, 2H), 2.68 (t, 7.2 Hz, 2H), 2.14 (s, 1H).
Quantity
33.6 g
Type
reactant
Reaction Step One
Quantity
36.96 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name

Synthesis routes and methods II

Procedure details

A solution of maleic anhydride (5.00 g, 0.0561 mol) in acetic acid (70 ml) was added dropwise to a solution of β-alanine (5.50 g, 0.0561 mol) in acetic acid (25 ml) and the mixture was stirred at room temperature for three hours. 50 mL of acetic acid was added to the white suspension and the mixture heated up to 115° C. After 1 h a limpid colourless solution was observed. The mixture was then stirred at this temperature overnight and the colour turned to orange. The solvent was then removed under reduced pressure and 30 mL of toluene was then added to the resulting orange oil. This was then evaporated under reduced pressure and this operation was repeated 3 times. The orange residue was then purified by flash chromatography (CC, SiO2, CH2Cl2/ethyl acetate 9:1) to give the product as a white solid (3.86 g, 0.0228 mol, 41%). m.p. 105-107° C. IR (neat): 3092, 2883, 2537, 1695, 1445, 1411, 1373, 1337, 1305, 1230, 1151, 1081, 1043, 924, 830, 773, 694, 618 cm−11H NMR (400.03 MHz, CDCl3, 298 K) δ=2.69 (t, J=7.3 Hz, 211, CH2), 3.82 (t, J=7.3 Hz, 2H, CH2), 6.71 (s, 2H, CHvinyl), 10.07 (bs, 1H, COOH). 13C{1H} NMR (100.59 MHz, CDCl3, 298 K) δ=32.62 (1C, CH2), 33.36 (1C, CH2), 134.38 (2C, CHvinyl), 170.48 (1C, C), 176.64 (2C, C). Anal. Calcd. for C7H7NO4: C, 49.71; H, 4.17; N, 8.28. Found C, 49.35; H, 4.19; N, 7.95.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
41%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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